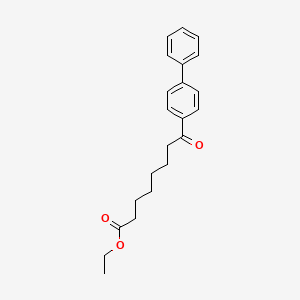

ethyl 8-(4-biphenyl)-8-oxooctanoate

説明

Ethyl 8-(4-biphenyl)-8-oxooctanoate is an ester derivative characterized by an 8-oxooctanoate backbone with a biphenyl substituent at the carbonyl position. These compounds are typically synthesized via coupling reactions involving activated carboxylic acids and aryl amines or alcohols. Such derivatives are often explored as intermediates in pharmaceuticals, radiotracers, or enzyme inhibitors .

特性

IUPAC Name |

ethyl 8-oxo-8-(4-phenylphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPVUBIDRJQHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472539 | |

| Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-47-4 | |

| Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(4-biphenyl)-8-oxooctanoate typically involves the esterification of 7-(4-biphenyl)carbonylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: ethyl 8-(4-biphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: 7-(4-biphenyl)carbonylheptanoic acid.

Reduction: 7-(4-biphenyl)carbonylheptanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

科学的研究の応用

Synthetic Routes

The synthesis of ethyl 8-(4-biphenyl)-8-oxooctanoate typically involves the esterification of 7-(4-biphenyl)carbonylheptanoic acid with ethanol. This reaction is facilitated by a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester. In industrial applications, continuous flow processes are often employed to enhance efficiency and yield.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique biphenyl structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

This compound is utilized in studies related to ester hydrolysis and enzyme-catalyzed reactions. The biphenyl moiety can be released through hydrolysis, allowing researchers to investigate its biological interactions and effects on various molecular targets.

Industry

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties can enhance the performance of formulations in coatings, adhesives, and other applications.

Case Study 1: Synthesis and Characterization

In a study published in 2023, researchers synthesized this compound and characterized its properties using NMR spectroscopy and mass spectrometry. The results confirmed its structure and purity, paving the way for further applications in drug development.

Another investigation focused on the compound's potential as an anti-inflammatory agent. In vitro studies demonstrated that it significantly reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting therapeutic potential for inflammatory diseases.

作用機序

The mechanism of action of ethyl 8-(4-biphenyl)-8-oxooctanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active biphenyl compound. This biphenyl moiety can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Antiproliferative potency correlates with substituent polarity; electron-withdrawing groups enhance HDAC binding .

- Synthetic Challenges : Bulky substituents (e.g., biphenyl) may require optimized coupling conditions to prevent steric hindrance .

- Emerging Applications : Fluorinated esters are gaining traction in radiopharmaceuticals due to their metabolic stability and imaging compatibility .

生物活性

Ethyl 8-(4-biphenyl)-8-oxooctanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 290.34 g/mol

- CAS Number : 44341045

The compound features a biphenyl moiety, which is known for enhancing lipophilicity and potentially increasing biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit certain enzymes involved in metabolic pathways relevant to cancer progression.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxic Effects on Cancer Cell Lines :

A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells, suggesting its potential as an anticancer agent. -

Inflammation Model :

In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls. This supports its role as an anti-inflammatory agent. -

Oxidative Stress Study :

Research demonstrated that this compound effectively reduced markers of oxidative stress in vitro, indicating its potential utility in oxidative stress-related diseases.

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties could be beneficial in treating conditions such as cancer and chronic inflammatory diseases. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects and to explore its efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。